molecular formula C16H10Cl2N2 B15243168 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile

2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile

Cat. No.: B15243168
M. Wt: 301.2 g/mol
InChI Key: WQWLZNXTJOPCBK-UHFFFAOYSA-N
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Description

2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with indole-3-acetonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)ethylamine.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dichlorophenyl)acetonitrile
  • 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)ethylamine
  • 2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)carboxylic acid

Uniqueness

2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the indole and dichlorophenyl groups allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H10Cl2N2

Molecular Weight

301.2 g/mol

IUPAC Name

2-[4-(2,3-dichlorophenyl)-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C16H10Cl2N2/c17-13-5-1-4-12(16(13)18)11-3-2-6-14-15(11)10(7-8-19)9-20-14/h1-6,9,20H,7H2

InChI Key

WQWLZNXTJOPCBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC#N)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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